4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylphenol with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate under mild conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and stability
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, making it an effective antimicrobial agent. Additionally, its anti-inflammatory and anticancer properties are believed to be mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of the target compound.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another precursor used in the synthesis.
4-Chloro-3,5-dimethylphenol: A structurally similar compound with different substitution patterns.
Uniqueness
4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of both a chloro-substituted phenyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C11H9ClN2O2S |
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Molecular Weight |
268.72 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-5-8(3-4-9(6)12)16-11(15)10-7(2)13-14-17-10/h3-5H,1-2H3 |
InChI Key |
PYJOKBXWCHUOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=C(N=NS2)C)Cl |
Origin of Product |
United States |
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